(Chloromethyl)cyclopentane
Overview
Description
(Chloromethyl)cyclopentane is an organic compound with the molecular formula C6H11Cl. It consists of a cyclopentane ring substituted with a chloromethyl group. This compound is of interest in organic synthesis and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Chloromethyl)cyclopentane can be synthesized through the chloromethylation of cyclopentane. This reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale chloromethylation processes. These processes often employ continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and reaction monitoring systems ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form cyclopentylmethanol.
Oxidation Reactions: The compound can be oxidized to form cyclopentylcarboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of this compound can yield cyclopentylmethane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Cyclopentylmethanol.
Oxidation: Cyclopentylcarboxylic acid.
Reduction: Cyclopentylmethane.
Scientific Research Applications
(Chloromethyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Chloromethyl)cyclopentane involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanol: Similar structure but with a hydroxyl group instead of a chloromethyl group.
Cyclopentylcarboxylic acid: Similar structure but with a carboxyl group instead of a chloromethyl group.
Cyclopentylmethane: Similar structure but without the chloromethyl group.
Uniqueness
(Chloromethyl)cyclopentane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and industrial applications, offering versatility in chemical transformations that similar compounds may not provide.
Properties
IUPAC Name |
chloromethylcyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c7-5-6-3-1-2-4-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIIILQXTJXSCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510577 | |
Record name | (Chloromethyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13988-39-1 | |
Record name | (Chloromethyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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